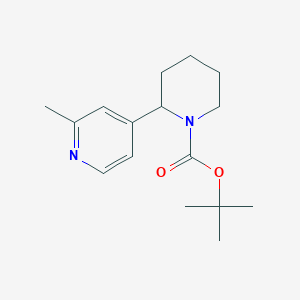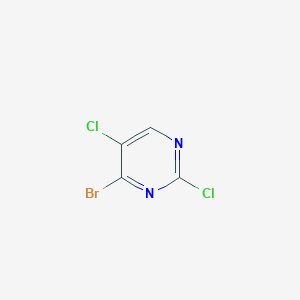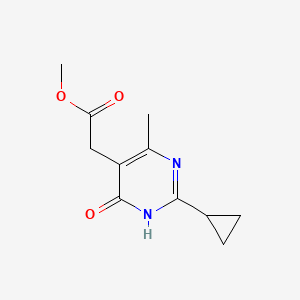
2-Methyl-6-(piperidin-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-metil-6-(piperidin-1-il)nicotínico es un compuesto heterocíclico que presenta un anillo de piperidina unido a un núcleo de ácido nicotínico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-metil-6-(piperidin-1-il)nicotínico generalmente implica la funcionalización de derivados del ácido nicotínico. Un método común incluye la reacción del ácido 2-metil-6-bromonicotínico con piperidina en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente polar como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Los catalizadores y los sistemas automatizados a menudo se emplean para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-metil-6-(piperidin-1-il)nicotínico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la parte del ácido nicotínico en su alcohol correspondiente.
Sustitución: El anillo de piperidina se puede sustituir con varios grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los reactivos de halogenación como la N-bromosuccinimida (NBS) se pueden utilizar para introducir átomos de halógeno en la molécula.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir derivados de alcoholes.
Aplicaciones Científicas De Investigación
El ácido 2-metil-6-(piperidin-1-il)nicotínico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora para sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a receptores o enzimas específicos.
Industria: El compuesto se puede utilizar en la producción de productos químicos especiales y como intermedio en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-metil-6-(piperidin-1-il)nicotínico implica su interacción con dianas moleculares específicas. El anillo de piperidina puede interactuar con varios receptores, mientras que la parte del ácido nicotínico puede modular las actividades enzimáticas. Estas interacciones pueden conducir a cambios en las vías de señalización celular, lo que finalmente da como resultado los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Piperidina: Una amina heterocíclica simple que sirve como bloque de construcción para muchos productos farmacéuticos.
Ácido nicotínico:
Ácido 2-metil-6-bromonicotínico: Un precursor en la síntesis del ácido 2-metil-6-(piperidin-1-il)nicotínico.
Singularidad
El ácido 2-metil-6-(piperidin-1-il)nicotínico es único debido a sus características estructurales combinadas de piperidina y ácido nicotínico. Esta combinación le permite exhibir una amplia gama de reactividad química y actividades biológicas, lo que lo convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(12(15)16)5-6-11(13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3,(H,15,16) |
Clave InChI |
LMFJRIJRSYYDEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)





